Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative structurally related to pefloxacin (1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) . The key distinction lies in the substitution at the C3 position: the target compound features an ethyl ester group, whereas pefloxacin has a carboxylic acid. This ester modification may act as a prodrug, enhancing bioavailability or altering metabolic pathways . The compound’s crystal structure (hexahydrate form) reveals extensive hydrogen-bonding networks involving six water molecules, contributing to its stability .
Properties
IUPAC Name |
ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-4-22-12-14(19(25)26-5-2)18(24)13-10-15(20)17(11-16(13)22)23-8-6-21(3)7-9-23/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDMGCSHVIWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould–Jacobs Cyclization
This method involves cyclocondensation of diethyl ethoxymethylenemalonate with aniline derivatives. For fluorinated precursors, 2,4,5-trifluoroaniline is typically used. Cyclization under acidic conditions (e.g., polyphosphoric acid) yields 6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Example Protocol :
Modified Conrad–Limpach Synthesis
An alternative approach employs β-ketoesters and aryl amines. Ethyl 3-ethoxyacrylate reacts with 3-fluoroaniline derivatives to form intermediates, which cyclize under thermal conditions.
Introduction of the 1-Ethyl and 3-Ethoxycarbonyl Groups
The ethyl group at position 1 is introduced via alkylation of the quinoline nitrogen. The 3-carboxylate is typically pre-installed as an ethyl ester.
N-Alkylation
- Reactant : 6-Fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester
- Alkylating Agent : Diethyl sulfate or ethyl iodide
- Base : Potassium carbonate or sodium hydride
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Conditions : 60–80°C for 6–12 hours.
- Yield : 70–80%.
Fluorination at Position 6
Fluorine is introduced via nucleophilic aromatic substitution (SNAr) or halogen exchange.
Halex Reaction
- Substrate : 6-Chloro-7-piperazinyl intermediate
- Fluorinating Agent : Potassium fluoride (KF) or cesium fluoride (CsF)
- Solvent : Dimethyl sulfoxide (DMSO)
- Conditions : 120–140°C for 8–16 hours.
- Yield : 60–75%.
Piperazinyl Group Installation at Position 7
The 4-methylpiperazine moiety is introduced via SNAr displacement of a leaving group (commonly chlorine or nitro).
Direct Piperazine Substitution
Azide Reduction Pathway (Alternative Method)
- Step 1 : Azide introduction at C-7 using sodium azide (NaN3) at 60°C.
- Step 2 : Staudinger reduction with triphenylphosphine or catalytic hydrogenation to form the amine intermediate.
- Step 3 : Coupling with 4-methylpiperazine via reductive amination.
Final Esterification and Purification
The ethyl ester at position 3 is typically retained throughout the synthesis. Final purification involves recrystallization or column chromatography.
Recrystallization Conditions
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Challenges
- Piperazine Coupling : Steric hindrance from the 1-ethyl group slows piperazine incorporation, necessitating elevated temperatures.
- Fluorine Stability : Prolonged heating during Halex reactions risks defluorination, requiring careful temperature control.
- Ester Hydrolysis : The ethyl ester is susceptible to hydrolysis under basic conditions, mandating pH monitoring during N-alkylation.
Scalability and Industrial Considerations
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study bacterial cell processes and antibiotic resistance mechanisms. It helps in understanding the mode of action of fluoroquinolones and their effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is used as an antibacterial agent to treat infections caused by gram-positive and gram-negative bacteria. It is effective against a wide range of bacterial pathogens.
Industry: In the pharmaceutical industry, the compound is used in the production of antibiotics and other medicinal products. It is also employed in the development of new antibacterial agents and in quality control processes.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound disrupts bacterial cell processes, leading to cell death.
Molecular Targets and Pathways Involved:
DNA Gyrase: An enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.
Topoisomerase IV: An enzyme involved in the separation of replicated bacterial DNA during cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
- Pefloxacin (Carboxylic Acid Derivative) : The parent compound, pefloxacin, exhibits broad-spectrum antibacterial activity. Its carboxylic acid group facilitates interaction with bacterial DNA gyrase .
- Norfloxacin Hybrids: Norfloxacin derivatives, such as 1-ethyl-6-fluoro-7-{4-{[4-(4-methylpiperazin-1-yl)methyl]-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl}methyl)piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4b), incorporate a thioxo-oxadiazole moiety on the piperazine ring. This modification enhances activity against Gram-negative bacteria (MIC: 0.17–0.37 µg/mL) but reduces solubility .
- Nitro-Trifluoromethyl Derivatives: Compounds like methyl 1-ethyl-6-fluoro-7-(4-(2-((4-nitro-3-(trifluoromethyl)phenyl)amino)ethyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (6c) show shifted activity toward photo-oxidative pathways due to electron-withdrawing groups, reducing antimicrobial efficacy but enabling photodynamic applications .
Ester vs. Carboxylic Acid Derivatives
- Ethyl Ester (Target Compound): The ethyl ester group may improve membrane permeability compared to pefloxacin’s carboxylic acid.
- Carboxamide Derivatives: Derivatives synthesized from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (e.g., 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide) exhibit moderate yields (33–55%) and altered solubility profiles due to hydrophobic substituents .
Metal Complexes and Hydration Effects
- Hexahydrate Form : The target compound’s hexahydrate structure (space group P21/n, a = 8.0925 Å, b = 24.075 Å, c = 10.8006 Å) stabilizes the zwitterionic form via O–H⋯O and N–H⋯O hydrogen bonds, contrasting with anhydrous forms of related compounds .
Antimicrobial Activity Comparison
Physicochemical Properties
- Solubility: The hexahydrate form’s crystal lattice (volume = 2102.9 ų) incorporates six water molecules, improving aqueous solubility compared to non-hydrated analogs .
- Thermal Stability : Melting points of related compounds range from 162–242°C, with the target compound expected to align closely due to structural similarity .
Biological Activity
Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, commonly referred to as Pefloxacin, is a member of the fluoroquinolone class of antibiotics. It has garnered attention due to its broad-spectrum antibacterial activity and potential applications in both human and veterinary medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20FN3O3
- Molecular Weight : 333.36 g/mol
- CAS Number : 70458-92-3
Pefloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By interfering with these enzymes, Pefloxacin prevents bacterial cell division and growth, leading to cell death. This mechanism is characteristic of many fluoroquinolones, contributing to their efficacy against a wide range of Gram-positive and Gram-negative bacteria .
Antibacterial Efficacy
Pefloxacin has demonstrated significant antibacterial activity against various pathogens. Studies indicate that it is effective against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these organisms typically range from 0.5 to 4 µg/mL, showcasing its potency in clinical settings .
Pharmacokinetics
Pefloxacin exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues, including lung and kidney.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine.
These characteristics enhance its therapeutic potential in treating infections caused by susceptible organisms .
Clinical Applications
- Urinary Tract Infections (UTIs) :
- Respiratory Infections :
Safety and Side Effects
While Pefloxacin is generally well-tolerated, some adverse effects have been reported:
- Gastrointestinal disturbances (nausea, diarrhea)
- Central nervous system effects (dizziness, headache)
It is crucial to monitor patients for these side effects, particularly in those with pre-existing conditions or concurrent medications that may exacerbate these reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
